molecular formula C11H14BrN B568925 (1S,3R)-3-(4-Bromophenyl)cyclopentanamine CAS No. 1388095-52-0

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine

Cat. No.: B568925
CAS No.: 1388095-52-0
M. Wt: 240.144
InChI Key: RZPPTYZARIWQCK-KOLCDFICSA-N
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Description

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine is a chiral amine compound characterized by a cyclopentane ring substituted with a 4-bromophenyl group and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions. Common reagents for these steps include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, thiol, or amino groups) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxylamine, thiols, or primary amines.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: De-brominated cyclopentanamine.

    Substitution: Various substituted cyclopentanamines depending on the nucleophile used.

Scientific Research Applications

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(4-Bromophenyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-(4-Chlorophenyl)cyclopentanamine: Similar structure with a chlorine atom instead of bromine.

    (1S,3R)-3-(4-Fluorophenyl)cyclopentanamine: Similar structure with a fluorine atom instead of bromine.

    (1S,3R)-3-(4-Methylphenyl)cyclopentanamine: Similar structure with a methyl group instead of bromine.

Uniqueness

(1S,3R)-3-(4-Bromophenyl)cyclopentanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific molecular targets, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

(1S,3R)-3-(4-bromophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPPTYZARIWQCK-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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